
1-(2-methoxyphenyl)-5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methoxyphenyl)-5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole, also known as MPDPH, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MPDPH is a pyrazole derivative that has been studied for its biochemical and physiological effects, as well as its mechanism of action. In
Aplicaciones Científicas De Investigación
1-(2-methoxyphenyl)-5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole has been studied for its potential applications in scientific research. It has been shown to have antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its potential use as a fluorescent probe in biological imaging and as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of 1-(2-methoxyphenyl)-5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the activation of nuclear factor erythroid 2-related factor 2 (Nrf2). ROS are highly reactive molecules that can cause damage to cells and tissues, leading to various diseases. Nrf2 is a transcription factor that regulates the expression of genes involved in antioxidant and detoxification pathways. This compound has been shown to activate Nrf2 and increase the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant and anti-inflammatory properties, as well as the ability to induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to protect against oxidative stress-induced damage in neuronal cells and improve cognitive function in animal models of Alzheimer's disease. In addition, this compound has been shown to have analgesic and anti-anxiety effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-methoxyphenyl)-5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole in lab experiments is its relatively low toxicity compared to other pyrazole derivatives. This compound has been shown to have low cytotoxicity in various cell lines, making it a promising candidate for further research. However, one limitation of using this compound is its poor solubility in water, which can make it difficult to administer in vivo. Various solubilization techniques have been reported in the literature, such as the use of cyclodextrins or lipid-based formulations.
Direcciones Futuras
There are several future directions for research on 1-(2-methoxyphenyl)-5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole. One area of interest is the development of this compound-based fluorescent probes for biological imaging. This compound has been shown to have fluorescent properties, and its ability to activate Nrf2 could make it a useful tool for studying oxidative stress in living cells. Another area of interest is the potential use of this compound as a therapeutic agent for various diseases such as cancer and neurodegenerative disorders. Further studies are needed to elucidate the mechanism of action of this compound and its potential applications in these fields.
Métodos De Síntesis
The synthesis of 1-(2-methoxyphenyl)-5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole involves the reaction of 2-methoxybenzaldehyde, 4-methoxybenzaldehyde, and phenylhydrazine in the presence of acetic acid and ethanol. The reaction produces this compound as a white solid with a melting point of 223-225°C. The synthesis method has been reported in several research papers, and the purity of the compound can be confirmed using various analytical techniques such as NMR and HPLC.
Propiedades
IUPAC Name |
2-(2-methoxyphenyl)-3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-26-19-14-12-18(13-15-19)22-16-20(17-8-4-3-5-9-17)24-25(22)21-10-6-7-11-23(21)27-2/h3-15,22H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFVPJURKOXUQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C3=CC=CC=C3OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

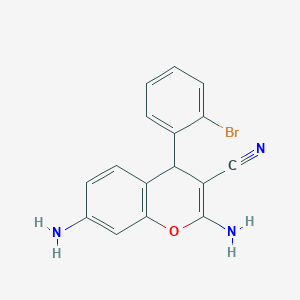
![N-[5-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B5236750.png)
![{1-[4-(benzyloxy)-3-methoxybenzyl]-3-piperidinyl}methanol](/img/structure/B5236757.png)
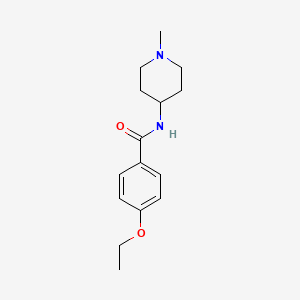
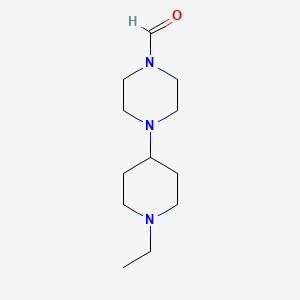
![N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide](/img/structure/B5236777.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5236794.png)
![ethyl 4-{2,5-dimethyl-3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B5236809.png)
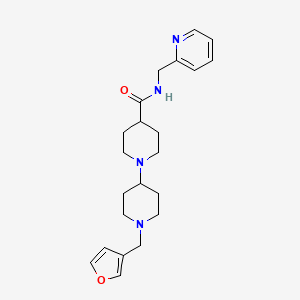
![N-(2-chlorophenyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]propanamide](/img/structure/B5236826.png)
![N,N'-1,4-phenylenebis{N-[(3-nitrophenyl)sulfonyl]acetamide}](/img/structure/B5236841.png)
![2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide](/img/structure/B5236848.png)
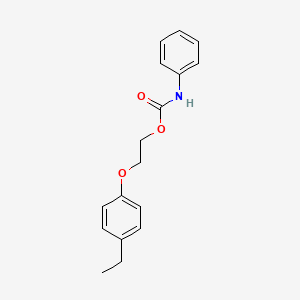
![N-({4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}sulfonyl)acetamide](/img/structure/B5236860.png)